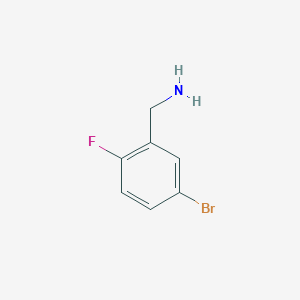

(5-Bromo-2-fluorophenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated benzenes with various reagents to introduce the amine functionality. For instance, the synthesis of acridinones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with arylmethanamines showcases a method that may be adaptable for synthesizing (5-Bromo-2-fluorophenyl)methanamine derivatives (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound can be determined using various spectroscopic techniques. The crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined by X-ray crystallography, which could provide insights into the structural aspects of this compound (Xin-mou, 2009).

Chemical Reactions and Properties

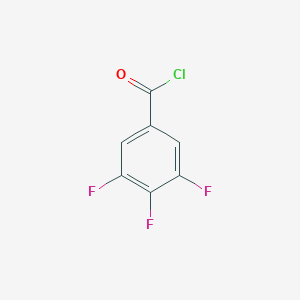

The reactivity of this compound can be inferred from studies on similar halogenated compounds. For instance, the synthesis of pentasubstituted pyridines from halogen-rich intermediates demonstrates potential chemical reactions that this compound could undergo, given its halogenated nature (Wu, Porter, Frennesson, & Saulnier, 2022).

Physical Properties Analysis

The physical properties of this compound can be deduced from related studies. The determination of crystal structures and analysis of weak intermolecular interactions in Schiff's bases with organic fluorine derived from related compounds provides insight into the physical characteristics that this compound may exhibit (Al-Mutairi et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other molecules, can be analyzed through the synthesis and characterization of related compounds. For example, the preparation and properties of lanthanide complexes using halogenated carboxylic acid indicate the potential coordination chemistry of this compound or its derivatives (Zong et al., 2015).

Scientific Research Applications

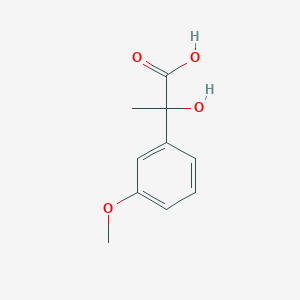

Novel Aryloxyethyl Derivatives as Antidepressants

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine revealed their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated high affinity for 5-HT1A receptors, significant selectivity against other receptors, and promising antidepressant-like activity in preliminary in vivo studies. This suggests a potential application of (5-Bromo-2-fluorophenyl)methanamine derivatives in the development of antidepressant drugs (Sniecikowska et al., 2019).

Synthesis of Acridinones

Another application involves the synthesis of acridinones. A reaction involving (2-Fluorophenyl)(2-halophenyl)methanones, derived from 1-bromo-2-fluorobenzenes, with benzenamines or arylmethanamines, produced 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones. This highlights a method for creating complex organic structures potentially useful in various fields of chemistry and pharmacology (Kobayashi et al., 2013).

Dual Serotonin/Noradrenaline Reuptake Inhibition

A novel series of 1-(2-phenoxyphenyl)methanamines showed selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibition. These compounds, with good metabolic stability and hERG selectivity, represent potential therapeutic agents for conditions modulated by these neurotransmitters (Whitlock et al., 2008).

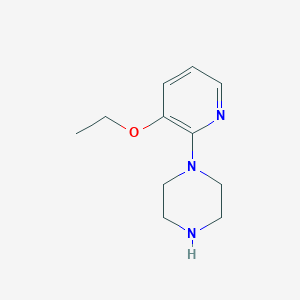

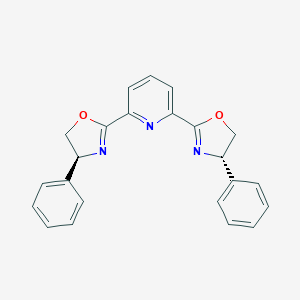

Heteroarylation of Adamantane-Containing Amines

Research into the amination of bromopyridines with adamantane-containing amines, facilitated by palladium(0) and copper(I) complexes, explored the synthesis of N-pyridyl derivatives. This study provides insights into heteroarylation processes important for developing new compounds with potential applications in medicinal chemistry (Lyakhovich et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde revealed significant antimicrobial and anticancer activities. This demonstrates the potential biomedical applications of this compound derivatives in developing new therapeutic agents (Preethi et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of (5-Bromo-2-fluorophenyl)methanamine are currently unknown. This compound is a relatively new and unexplored molecule in the field of medicinal chemistry

Mode of Action

It is known that halogenated aromatic compounds can activate electron-deficient arenes and enhance the electrophilic ability of sn2 electrophiles to make them more reactive . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is worth noting that indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.21 , which may influence its distribution and bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place at 2-8°C . Furthermore, its reactivity and stability could be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKBJZGGXHTHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369280 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190656-34-9 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)